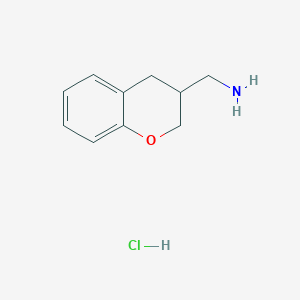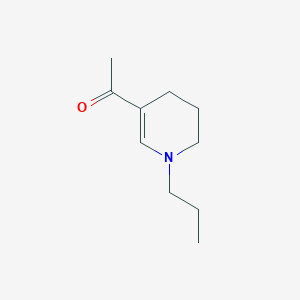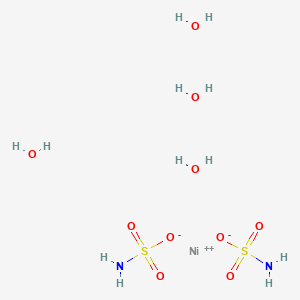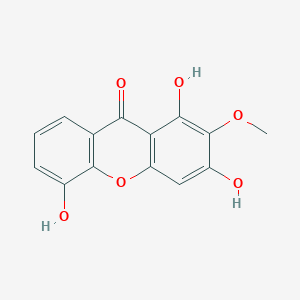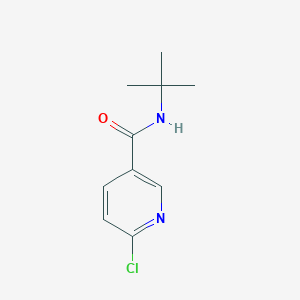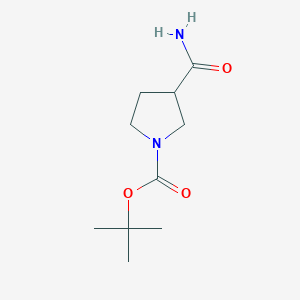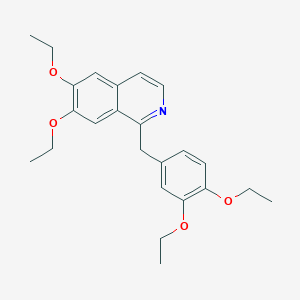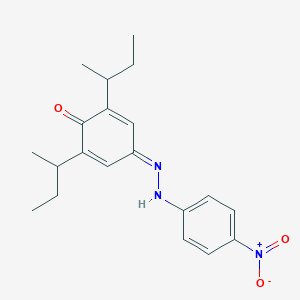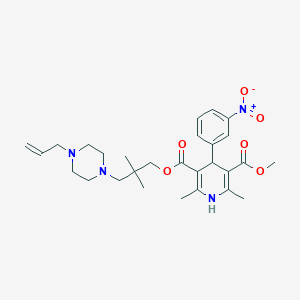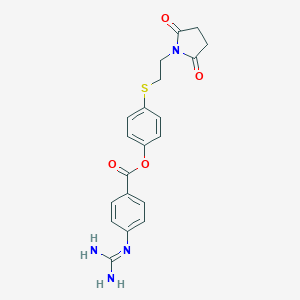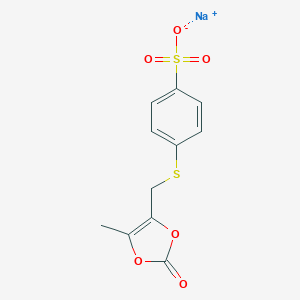
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, also known as MMTSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Mechanism Of Action
The mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is not well understood, but it is believed to act as a sulfonate ester, which can react with nucleophiles such as thiols and amines. This reactivity makes it a useful reagent for organic synthesis. In addition, the sulfonate group can interact with proteins, making it a useful probe for studying protein-ligand interactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate. However, it has been shown to be non-toxic at low concentrations, making it a safe reagent for use in scientific research.
Advantages And Limitations For Lab Experiments
One advantage of using 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in lab experiments is its versatility as both a reagent for organic synthesis and a probe for studying protein-ligand interactions. In addition, it is relatively easy to synthesize and is non-toxic at low concentrations. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain applications.
Future Directions
There are several future directions for the use of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate in scientific research. One area of potential application is in the development of new organic compounds, particularly those with sulfonate groups. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate could be used as a probe for studying protein-ligand interactions in a variety of biological systems. Future research could also focus on elucidating the mechanism of action of 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate, which could lead to new applications in organic synthesis and protein-ligand interaction studies.
Conclusion
In conclusion, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate is a versatile compound that has been extensively studied for its potential applications in scientific research. Its use as a reagent for organic synthesis and a probe for studying protein-ligand interactions makes it a valuable tool for researchers in a variety of fields. While its mechanism of action is not well understood, future research could lead to new applications and a better understanding of its potential uses.
Synthesis Methods
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate can be synthesized by reacting 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride with thiophenol in the presence of a base, followed by reaction with benzenesulfonyl chloride. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been widely used in scientific research as a reagent for organic synthesis and as a probe for studying protein-ligand interactions. It has been shown to be effective in the synthesis of a variety of organic compounds, including sulfonamides and sulfones. In addition, 4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate has been used as a fluorescent probe for studying the binding of ligands to proteins, such as the estrogen receptor.
properties
CAS RN |
111738-22-8 |
|---|---|
Product Name |
4-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate |
Molecular Formula |
C11H9NaO6S2 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
sodium;4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methylsulfanyl]benzenesulfonate |
InChI |
InChI=1S/C11H10O6S2.Na/c1-7-10(17-11(12)16-7)6-18-8-2-4-9(5-3-8)19(13,14)15;/h2-5H,6H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
ZTGLVELRRYXRCP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(OC(=O)O1)CSC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Other CAS RN |
111738-22-8 |
synonyms |
4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methylthio)benzenesulfonate MODBS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




